Benzenone-indo-3'-chlorophenol Sodium Salt
Overview
Description
Benzenone-indo-3’-chlorophenol Sodium Salt, also known as sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate, is a chemical compound with the molecular formula C12H7ClNNaO2 and a molecular weight of 255.63 g/mol . It is commonly used as a redox indicator in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenone-indo-3’-chlorophenol Sodium Salt typically involves the reaction of 2-chloro-4-nitrophenol with sodium hydroxide, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with benzoquinone to form the final product .
Industrial Production Methods
Industrial production methods for Benzenone-indo-3’-chlorophenol Sodium Salt often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzenone-indo-3’-chlorophenol Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Benzenone-indo-3’-chlorophenol Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a redox indicator in titrations and other analytical methods.
Biology: Employed in various biochemical assays to study redox reactions and enzyme activities.
Medicine: Investigated for potential therapeutic applications due to its redox properties.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Benzenone-indo-3’-chlorophenol Sodium Salt involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in various analytical and biochemical applications. The molecular targets and pathways involved include interactions with enzymes and other redox-active molecules.
Comparison with Similar Compounds
Similar Compounds
- o-Chlorophenol-indophenol Sodium Salt
- Sodium Benzenone-indo-3’-chlorophenol
Uniqueness
Benzenone-indo-3’-chlorophenol Sodium Salt is unique due to its specific redox properties and its ability to act as a versatile redox indicator. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .
Properties
IUPAC Name |
sodium;2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2.Na/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8;/h1-7,16H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZACARFTYJPY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClNNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659871 | |
Record name | Sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41350-02-1 | |
Record name | Sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloroindophenol Sodium Salt [Redox Indicator] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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